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molecular formula C11H8F3N3O2 B8762370 2-Methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 630126-05-5

2-Methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B8762370
M. Wt: 271.19 g/mol
InChI Key: MOZVQBDPJWUYPX-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

The title compound is prepared by hearing 1-bromo-4-nitro-2-trifluoromethyl-benzene and 2-methyl-imidazole between 100-150° C. during 15 h: M+H=272.0; Rf (MeOH/CH2Cl2=1:5): 0.60.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[CH3:15][C:16]1[NH:17][CH:18]=[CH:19][N:20]=1>CO.C(Cl)Cl>[CH3:15][C:16]1[N:17]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[C:11]([F:14])([F:13])[F:12])[CH:18]=[CH:19][N:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 100-150° C.
CUSTOM
Type
CUSTOM
Details
during 15 h
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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